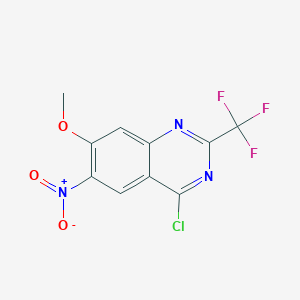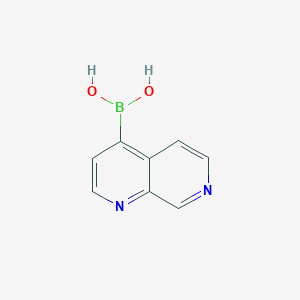
(1,7-Naphthyridin-4-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,7-Naphthyridin-4-yl)boronic acid is a boronic acid derivative that features a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1,7-Naphthyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of (1,7-Naphthyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,7-Naphthyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of borane complexes.
Substitution: Nucleophilic substitution reactions at the boron atom.
Coupling Reactions: Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products
The major products formed from these reactions include various boronic acid derivatives, borane complexes, and coupled products with aryl or vinyl groups.
Scientific Research Applications
(1,7-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in anticancer and antiviral therapies.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1,7-Naphthyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing applications and as a biochemical tool . In medicinal chemistry, it can inhibit specific enzymes or interfere with signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine derivatives: These compounds share a similar naphthyridine core but differ in their substitution patterns and functional groups.
1,6-Naphthyridine derivatives: Known for their biological activities, including anticancer and antiviral properties.
Phenylboronic acids: Commonly used in Suzuki–Miyaura coupling reactions and as sensing agents.
Properties
Molecular Formula |
C8H7BN2O2 |
|---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
1,7-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5,12-13H |
InChI Key |
JNMNCRJMFQKBKG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CN=CC2=NC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
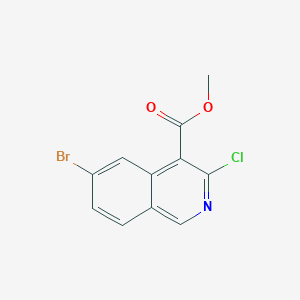
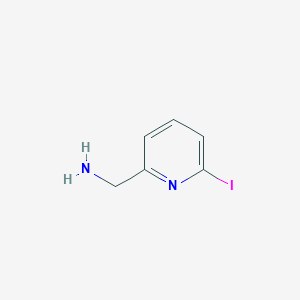
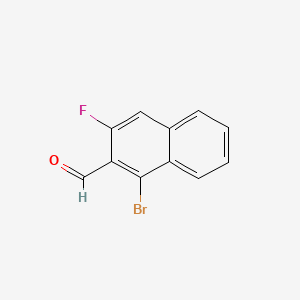
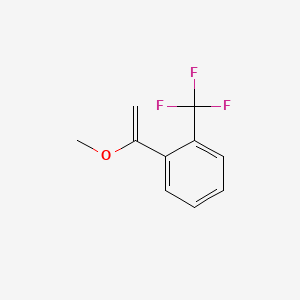
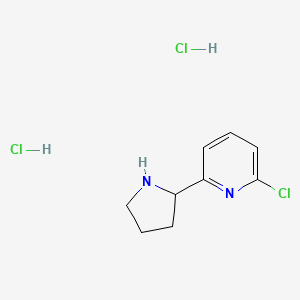


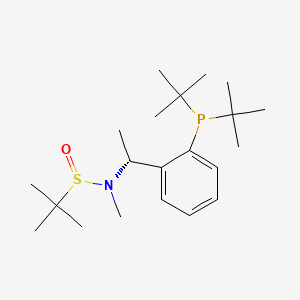
![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
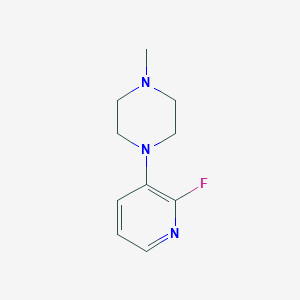
![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B13658501.png)
